molecular formula C4H8N4O2S B262074 5-(ethylsulfonyl)-1-methyl-1H-tetrazole

5-(ethylsulfonyl)-1-methyl-1H-tetrazole

Cat. No. B262074
M. Wt: 176.2 g/mol
InChI Key: YVTCNDZZOZJPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(ethylsulfonyl)-1-methyl-1H-tetrazole, also known as EMIT, is a tetrazole derivative that has been found to have various applications in scientific research. This compound has gained significant attention due to its unique chemical structure, which makes it a useful tool in the fields of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 5-(ethylsulfonyl)-1-methyl-1H-tetrazole is not fully understood. However, it is believed to interact with various enzymes and proteins in the body, resulting in changes in their activity. 5-(ethylsulfonyl)-1-methyl-1H-tetrazole has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and lactate dehydrogenase, which play important roles in various physiological processes.
Biochemical and Physiological Effects:
5-(ethylsulfonyl)-1-methyl-1H-tetrazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. 5-(ethylsulfonyl)-1-methyl-1H-tetrazole has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

5-(ethylsulfonyl)-1-methyl-1H-tetrazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions, making it easy to store and transport. However, 5-(ethylsulfonyl)-1-methyl-1H-tetrazole has some limitations, such as its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 5-(ethylsulfonyl)-1-methyl-1H-tetrazole. One area of interest is the development of new tetrazole derivatives based on the structure of 5-(ethylsulfonyl)-1-methyl-1H-tetrazole. These derivatives could have potential applications in drug discovery and development. Another area of interest is the investigation of the mechanism of action of 5-(ethylsulfonyl)-1-methyl-1H-tetrazole, which could lead to a better understanding of its biochemical and physiological effects. Finally, the development of new methods for the synthesis of 5-(ethylsulfonyl)-1-methyl-1H-tetrazole could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

The synthesis of 5-(ethylsulfonyl)-1-methyl-1H-tetrazole involves the reaction of ethylsulfonyl chloride with sodium azide in the presence of a catalyst. The resulting product is then reacted with methylamine to yield 5-(ethylsulfonyl)-1-methyl-1H-tetrazole. This process is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

5-(ethylsulfonyl)-1-methyl-1H-tetrazole has found a wide range of applications in scientific research. It is commonly used as a reagent in analytical chemistry for the detection of drugs and other compounds. 5-(ethylsulfonyl)-1-methyl-1H-tetrazole can also be used as a precursor for the synthesis of other tetrazole derivatives, which have potential applications in drug discovery and development.

properties

Product Name

5-(ethylsulfonyl)-1-methyl-1H-tetrazole

Molecular Formula

C4H8N4O2S

Molecular Weight

176.2 g/mol

IUPAC Name

5-ethylsulfonyl-1-methyltetrazole

InChI

InChI=1S/C4H8N4O2S/c1-3-11(9,10)4-5-6-7-8(4)2/h3H2,1-2H3

InChI Key

YVTCNDZZOZJPRU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C1=NN=NN1C

Canonical SMILES

CCS(=O)(=O)C1=NN=NN1C

Origin of Product

United States

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